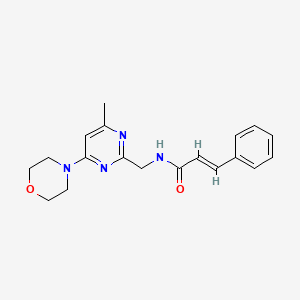

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide

Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide is a synthetic small molecule combining a pyrimidine core with a cinnamamide moiety. Such hybrid structures are often explored in drug discovery for kinase inhibition or as intermediates in supramolecular chemistry. Its crystallographic characterization likely employs programs like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name |

(E)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-15-13-18(23-9-11-25-12-10-23)22-17(21-15)14-20-19(24)8-7-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,20,24)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUPUKBFWJRRFR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through the reaction of 4-methyl-6-chloropyrimidine with morpholine under suitable conditions . The resulting intermediate is then coupled with cinnamamide using appropriate coupling reagents and conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of morpholinopyrimidine derivatives, including N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide. Research indicates that derivatives such as V4 and V8 demonstrate significant inhibition of nitric oxide production in LPS-stimulated macrophage cells at non-cytotoxic concentrations. These compounds reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA, suggesting their utility in treating inflammation-associated disorders .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. A study involving cinnamamide derivatives demonstrated that certain synthesized compounds exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The hybrid nature of these compounds, combining cinnamic acid moieties with other pharmacophore groups, enhances their biological activity.

Efficacy Against Biofilms

In vitro tests have indicated that these derivatives can inhibit biofilm formation by clinical strains of Staphylococcus, which is critical for treating persistent infections . The minimum inhibitory concentrations (MICs) reported for these compounds suggest their effectiveness in combating resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound is another area of significant interest. Cinnamic acid derivatives have been recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The structural features of this compound may enhance its activity against various cancer cell lines.

Research Findings

Studies have shown that certain cinnamamide derivatives possess strong antioxidant properties, which can help mitigate oxidative stress in cancer cells, further supporting their role in cancer therapy . The dual action—both as an antioxidant and an anticancer agent—makes this compound a versatile candidate for drug development.

Case Studies and Research Findings

The following table summarizes key findings from recent research on this compound and related compounds:

Mechanism of Action

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. In anti-inflammatory applications, it inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide and prostaglandins . In anticancer applications, the compound induces apoptosis in cancer cells by generating reactive oxygen species, leading to mitochondrial membrane potential loss and DNA degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

4-Morpholinopyrimidine Derivatives Example: Seliciclib (Roscovitine), a cyclin-dependent kinase inhibitor.

- Activity: IC₅₀ values in the nanomolar range for CDKs vs. unknown activity for the target compound.

Cinnamamide Derivatives

- Example : Cinanserin, a serotonin antagonist.

Hybrid Pyrimidine-Amide Compounds

- Example : Imatinib derivatives.

- Key Difference : Imatinib’s benzamide group and methylpiperazine substituent confer distinct solubility and binding profiles compared to the morpholine-cinnamamide hybrid.

Physicochemical and Pharmacokinetic Properties

| Property | N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide | Seliciclib | Cinanserin |

|---|---|---|---|

| Molecular Weight | ~385 g/mol (estimated) | 354.4 g/mol | 331.4 g/mol |

| LogP | ~2.8 (predicted) | 1.5 | 3.1 |

| Hydrogen Bond Donors | 1 (amide NH) | 2 | 2 |

| Hydrogen Bond Acceptors | 6 (pyrimidine N, morpholine O, amide O) | 6 | 4 |

| Solubility | Moderate (morpholine enhances aqueous solubility) | Low | Low |

Note: Predicted values are based on structural analogs due to lack of experimental data for the target compound.

Crystallographic and Supramolecular Features

- Hydrogen Bonding : The morpholine and amide groups likely form hydrogen-bonded networks, as analyzed via graph-set theory . Compared to simpler pyrimidines, the cinnamamide moiety may introduce additional C–H···π interactions.

- Crystal Packing : Morpholine’s flexibility could lead to varied packing modes vs. rigid analogs like 4-methylpyrimidine.

Biological Activity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes current findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound this compound belongs to the cinnamamide family, characterized by a cinnamic acid moiety linked to an amide functional group. The synthesis typically involves reactions of substituted pyrimidines with cinnamic acid derivatives, employing various catalysts to enhance yield and purity.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of morpholinopyrimidine derivatives. In vitro evaluations demonstrated that compounds similar to this compound significantly inhibited nitric oxide (NO) production in LPS-stimulated macrophages. This inhibition correlates with reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a mechanism that may involve direct interaction with these inflammatory mediators .

Table 1: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

| Compound | NO Inhibition (%) | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|---|

| V4 | 85 | 70 | 65 |

| V8 | 78 | 60 | 58 |

| Cinnamamide Derivative | 80 | 68 | 62 |

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Anticancer Activity

The anticancer properties of this compound are under investigation, with preliminary results suggesting it may induce apoptosis in various cancer cell lines. Studies indicate that the compound can inhibit cell proliferation and induce cell cycle arrest, particularly in breast and colon cancer models. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation .

Table 3: Anticancer Activity Assessment

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT29 (Colon Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inflammation Pathways : The compound inhibits the NF-kB signaling pathway, reducing the transcription of pro-inflammatory cytokines.

- Microbial Targets : It disrupts bacterial cell wall synthesis by targeting ergosterol in fungal membranes, which is crucial for maintaining cell integrity.

- Cancer Cell Pathways : It modulates apoptosis-related proteins such as Bcl-2 and Bax, leading to increased apoptosis in malignant cells.

Case Studies

Recent clinical studies have begun exploring the therapeutic potential of morpholinopyrimidine derivatives in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A phase II clinical trial involving a morpholine-based candidate drug demonstrated significant improvements in patient symptoms compared to placebo controls .

Q & A

Q. How do substituents on the pyrimidine ring influence pharmacokinetic properties?

- Compare analogs with methyl/morpholine groups using in vitro ADME assays: metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability. In vivo PK studies (rodents) correlate structural changes with AUC and half-life variations .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for structure; MTT vs. apoptosis markers for activity).

- Theoretical Frameworks : Link SAR studies to enzyme kinetics (Michaelis-Menten models) or QSAR algorithms (e.g., CoMFA) .

- Ethical Compliance : Ensure cytotoxicity data include negative controls and adhere to OECD guidelines for in vitro testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.